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molecular formula C12H20O4 B3052102 Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate CAS No. 38453-93-9

Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate

Cat. No. B3052102
M. Wt: 228.28 g/mol
InChI Key: RNCMRWOMOSMYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696223B2

Procedure details

Prepared in analogy to that of 2-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester from 1-chloro-3,3-dimethyl-butan-2-one. The title compound, 1H NMR (200 MHz, CDCl3): δ (ppm)=4.19 (q, 2H, J=7.2 Hz), 4.02 (m, 1H), 3.23 (dd, 1H, J=8.2 Hz, 18.4 Hz), 3.00 (dd, J=6.0 Hz, J=18.4 Hz), 2.37 (s, 3H), 1.8 (t, 3H, J=7.2 Hz), 1.17 (s, 9H).
Name
2-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[CH:5]([CH2:9][C:10]([C:12]1[CH:17]=CC(F)=C[CH:13]=1)=[O:11])[C:6](=[O:8])[CH3:7])[CH3:2].Cl[CH2:21]C(=O)C(C)(C)C>>[CH2:1]([O:3][C:4](=[O:19])[CH:5]([C:6](=[O:8])[CH3:7])[CH2:9][C:10](=[O:11])[C:12]([CH3:13])([CH3:17])[CH3:21])[CH3:2]

Inputs

Step One
Name
2-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(C)=O)CC(=O)C1=CC=C(C=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC(C(C)(C)C)=O)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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